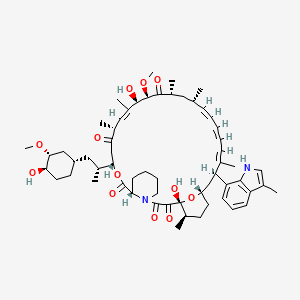

C-16-(S)-3-methylindolerapamycin

説明

特性

分子式 |

C59H84N2O12 |

|---|---|

分子量 |

1013.3 g/mol |

IUPAC名 |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(3-methyl-1H-indol-7-yl)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C59H84N2O12/c1-34-17-12-11-13-18-35(2)46(45-20-16-19-44-40(7)33-60-52(44)45)31-43-24-22-41(8)59(69,73-43)56(66)57(67)61-26-15-14-21-47(61)58(68)72-50(37(4)29-42-23-25-48(62)51(30-42)70-9)32-49(63)36(3)28-39(6)54(65)55(71-10)53(64)38(5)27-34/h11-13,16-20,28,33-34,36-38,41-43,46-48,50-51,54-55,60,62,65,69H,14-15,21-27,29-32H2,1-10H3/b13-11+,17-12+,35-18+,39-28+/t34-,36-,37-,38-,41-,42+,43+,46+,47+,48-,50+,51-,54-,55+,59-/m1/s1 |

InChIキー |

MYMSKXFGXABEON-OYYFJIJNSA-N |

異性体SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)C5=CC=CC6=C5NC=C6C |

正規SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)C5=CC=CC6=C5NC=C6C |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Comparison of C-16 Rapamycin Analogs

Key Observations:

Steric and Stereochemical Effects :

- iRap’s 3-methylindole group (S-configuration) balances steric bulk and binding efficiency, making it suitable for ternary complex formation. In contrast, TMOP-rap’s bulkier trimethoxyphenyl group (R-configuration) may reduce FRB domain accessibility, though this hypothesis requires experimental validation .

- AP21967, with a 7-methylindole substituent (S-configuration), likely exhibits distinct binding kinetics due to positional isomerism, though direct comparative data are unavailable.

Synthesis and Availability: iRap and TMOP-rap are synthesized via methods outlined in Refs. 8 and 10, emphasizing modular derivatization at C-16 .

Pharmacokinetic Considerations :

- The 3-methylindole group in iRap may confer improved metabolic stability compared to TMOP-rap’s aromatic substituent, which could increase susceptibility to oxidative metabolism. AP21967’s 7-methylindole might further enhance bioavailability, though this remains speculative without explicit data .

Research Findings and Implications

- Application in Protein Mislocalization Systems : iRap and its analogs are pivotal in conditional mislocalization platforms, where their ability to form stable ternary complexes (e.g., FRB-FKBP12-ligand) is critical. iRap’s design prioritizes reversible control, while TMOP-rap’s larger substituent may reduce off-target interactions .

- Hypothesized Binding Dynamics : Molecular modeling suggests that the S-configuration at C-16 (as in iRap and AP21967) aligns better with the FRB domain’s hydrophobic pocket than the R-configuration in TMOP-rap. However, empirical binding affinity data are needed to confirm this .

準備方法

Starting Materials and Reagents

The synthesis of iRap begins with rapamycin, a macrolide immunosuppressant isolated from Streptomyces hygroscopicus. Key reagents include:

-

Rapamycin : Serves as the core scaffold for derivatization.

-

3-Methylindole : Introduced at the C16 position to create steric bulk and modulate binding specificity.

-

Protecting groups : Temporary masking of reactive hydroxyl or carbonyl groups on rapamycin to direct regioselective modifications.

-

Coupling agents : Facilitate the formation of ester or amide bonds at the C16 site.

Synthetic Pathway

The synthesis follows a "bump-hole" strategy, where a bulky substituent (3-methylindole) is added to rapamycin to reduce interaction with endogenous proteins while maintaining affinity for engineered FRB mutants.

Step 1: Selective Deprotection of Rapamycin

Rapamycin’s C16 hydroxyl group is selectively activated for functionalization. This involves:

Step 3: Global Deprotection and Purification

Protecting groups are removed under mild acidic or basic conditions. The crude product is purified via:

-

High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients.

-

Mass spectrometry (MS) : Confirmation of molecular weight (expected m/z for iRap: ~1,050 Da).

Analytical Validation and Characterization

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

Quantitative LC-MS revealed that early batches of iRap contained trace contaminants, including unmodified rapamycin (~2–5%). Rigorous HPLC purification reduced impurity levels to <0.5%.

Table 1: Key Physicochemical Properties of iRap

| Property | Value | Method |

|---|---|---|

| Molecular weight | 1,050.5 Da | HRMS |

| Purity | ≥99.5% | HPLC (254 nm) |

| Solubility | 10 mM in DMSO | Kinetic solubility |

Applications in Biological Systems

Ligand-Dependent Protein Stabilization

iRap binds FRB mutants (e.g., T2098L/W2101F) with high affinity (Kd ≈ 50 nM), enabling dose-dependent stabilization of FRB fusion proteins. In mammalian cells, treatment with 1 μM iRap increased fluorescence of FRB-YFP fusions by 10-fold.

Table 2: Functional Activity of iRap in Cell-Based Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。